molecular formula C16H15N5O B2362035 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920462-25-5

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2362035
CAS RN: 920462-25-5
M. Wt: 293.33
InChI Key: XXYAHIVIEHBTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Pharmaceutical Applications

Tetrazole derivatives like 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide are known for their diverse biological activities. They act as nonclassical bioisosteres of carboxylic acids due to their similar pKa values, which makes them valuable in drug design . The tetrazole ring can improve the solubility of drug molecules in lipids, enhancing their ability to penetrate cell membranes . This compound could potentially be used in developing new medications with antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive properties .

Material Chemistry

The tetrazole group is a nitrogen-rich heterocycle, which is advantageous for material chemistry applications. Its electron-donating and electron-withdrawing properties can be utilized in the design of new materials with specific electronic characteristics . The planar structure of tetrazole also aids in the stabilization of electrostatic repulsion, which is beneficial for creating materials with desired electrical properties .

Energetic Materials Research

Compounds containing tetrazole rings are explored for their use in energetic materials. The combination of tetrazole with other energetic structural fragments can lead to the design of new insensitive explosives or propellants with high performance . The presence of multiple nitrogen atoms contributes to the high energy content of these materials.

Metal Coordination Chemistry

Tetrazole derivatives are known to form coordination compounds with metals, which can lead to the formation of complex structures with unique properties . These structures can be used in catalysis, as sensors, or in the development of new materials with specific magnetic or conductive properties.

Analytical Chemistry

The compound could be used as a reagent in analytical chemistry due to its reactive tetrazole group. It may find applications in the detection of reducing carbohydrates or in improving the sensitivity of certain compounds for analysis by techniques like capillary zone electrophoresis .

Biological Research

Indole derivatives, which share structural similarities with the compound being analyzed, have shown a wide range of biological activities. This suggests that 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide could be used in biological research to study various cellular processes or to screen for new pharmacological activities .

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They are also known to burst vigorously on exposure to shock, fire, and heat on friction .

Future Directions

Tetrazoles have been attracting attention due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . Their synthesis can be approached in eco-friendly ways, making them a promising area for future research .

properties

IUPAC Name

3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYAHIVIEHBTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.